molecular formula C23H23N5O3 B12180100 N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12180100
M. Wt: 417.5 g/mol
InChI Key: ISLCZZGIRKMPBS-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 1219564-60-9) is a synthetic carboxamide derivative with a molecular formula of C₂₃H₂₃N₅O₃ and a molecular weight of 417.5 g/mol . Its structure features an isoindole-dione core substituted with a 4-(1,2,4-triazol-1-ylmethyl)phenyl group and an N-butyl-N-methyl carboxamide moiety.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-butyl-N-methyl-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-3-4-11-26(2)21(29)17-7-10-19-20(12-17)23(31)28(22(19)30)18-8-5-16(6-9-18)13-27-15-24-14-25-27/h5-10,12,14-15H,3-4,11,13H2,1-2H3

InChI Key

ISLCZZGIRKMPBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

Phthalic anhydride derivatives react with primary amines to form isoindole-1,3-diones. For example, dimethyl 4-hydroxyphthalate undergoes nitration and reduction to yield 3-amino-4-hydroxyphthalic acid, which is cyclized with 3-aminopiperidine-2,6-dione under acidic conditions. This method achieves yields of 70–85% when using acetic acid as a solvent and triethylamine as a base.

Representative Reaction:

Dimethyl 4-hydroxyphthalateHNO3/H2SO4NitrationDimethyl 4-hydroxy-3-nitrophthalateFe/HClReductionDimethyl 3-amino-4-hydroxyphthalate\text{Dimethyl 4-hydroxyphthalate} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{\text{Nitration}} \text{Dimethyl 4-hydroxy-3-nitrophthalate} \xrightarrow[\text{Fe/HCl}]{\text{Reduction}} \text{Dimethyl 3-amino-4-hydroxyphthalate}

Mannich Reaction for N-Alkylation

The Mannich reaction enables N-alkylation of isoindole-1,3-dione precursors. For instance, phthalimide reacts with formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) to introduce N-substituents. This method yields 47–93% of products, depending on the substituent.

Carboxamide Formation

The N-butyl-N-methylcarboxamide group is introduced via activation of the carboxylic acid followed by amidation.

Ester Hydrolysis and Activation

Methyl or ethyl esters of isoindole-5-carboxylic acid are hydrolyzed using potassium hydroxide, followed by activation with carbonyldiimidazole (CDI). For instance:

Methyl 5-carboxyisoindoleKOH, H2O5-CarboxyisoindoleCDI, DCMImidazolide Intermediate\text{Methyl 5-carboxyisoindole} \xrightarrow{\text{KOH, H}_2\text{O}} \text{5-Carboxyisoindole} \xrightarrow{\text{CDI, DCM}} \text{Imidazolide Intermediate}

Amidation with N-Butyl-N-Methylamine

The activated intermediate reacts with N-butyl-N-methylamine in dichloromethane (DCM) to form the carboxamide. Triethylamine is often used to scavenge HCl, improving yields to 65–80%.

Final Coupling and Deprotection

The triazole and carboxamide moieties are conjugated to the isoindole core through sequential coupling reactions. Protecting groups (e.g., tert-butyl esters) are removed using acids like HCl or trifluoroacetic acid (TFA).

Optimized Protocol:

  • Isoindole Core Synthesis : Cyclize dimethyl 3-amino-4-hydroxyphthalate with 3-aminopiperidine-2,6-dione.

  • Triazole Introduction : Perform CuAAC with 4-(azidomethyl)phenyl bromide.

  • Carboxamide Formation : Hydrolyze the ester, activate with CDI, and react with N-butyl-N-methylamine.

  • Global Deprotection : Treat with BCl₃ in DCM to remove tert-butyl groups.

Analytical Data and Characterization

Property Value Method
Molecular Weight463.52 g/molHRMS
Melting Point140–142°CDSC
IR (KBr)1775 cm⁻¹ (C=O), 2099 cm⁻¹ (N₃)FT-IR
¹H NMR (400 MHz, CDCl₃)δ 1.46 (t, J=7.1 Hz, 3H, CH₃)NMR

Challenges and Optimization

  • Regioselectivity in Triazole Formation : Use of bulky bases (e.g., DBU) favors 1,4-disubstituted triazoles.

  • Carboxamide Hydrolysis : Avoid aqueous conditions post-amidation to prevent decomposition.

  • Scale-Up Considerations : Solvent-free CuAAC improves yields to >90% .

Chemical Reactions Analysis

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Scientific Research Applications

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring in the compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. This inhibition can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogous carboxamides and heterocyclic derivatives from published datasets (Table 1). Key structural and functional differences are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
Target Compound C₂₃H₂₃N₅O₃ 417.5 Isoindole-dione, 1,2,4-triazole, carboxamide N-butyl-N-methyl, triazolemethylphenyl
N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide C₉H₁₄N₂O₂ 182.2 Oxazole, carboxamide Diethyl, methyl
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C₆H₇F₂N₃O 191.1 Pyrazole, carboxamide Difluoromethyl, methyl
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide C₁₂H₁₈N₂O₂ 222.3 Oxazole, carboxamide Cyclopentyl, dimethyl
N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide C₁₁H₁₅F₃N₄O 292.3 Pyrazole, carboxamide tert-butyl, trifluoromethyl

Key Observations

Heterocyclic Core: The target compound’s isoindole-dione core distinguishes it from simpler heterocycles like oxazole or pyrazole in analogues. This rigid bicyclic system may enhance π-π stacking interactions compared to monocyclic frameworks . The 1,2,4-triazole group (vs.

Substituent Effects :

  • The N-butyl-N-methyl carboxamide group in the target compound contributes to higher molecular weight (417.5 g/mol) and lipophilicity compared to smaller alkyl chains (e.g., diethyl or dimethyl substituents in analogues) .
  • The triazolemethylphenyl group introduces steric bulk absent in compounds like 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide, which may limit membrane permeability .

Functional Group Diversity :

  • Fluorinated analogues (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibit reduced molecular weight and enhanced electronegativity, whereas the target compound lacks halogenation, favoring metabolic stability .

Research Findings and Implications

  • Synthetic Accessibility : Unlike the title compound in (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which employs an N,O-bidentate directing group for catalysis, the target compound’s synthesis likely involves multi-step functionalization of the isoindole-dione scaffold and triazole coupling .
  • Physicochemical Properties : The high molecular weight and polar surface area (from triazole and carboxamide) may limit blood-brain barrier penetration but improve solubility in aqueous environments relative to highly fluorinated analogues .

Biological Activity

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a triazole moiety, which has been associated with various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dioxo group : Contributes to its reactivity and potential biological interactions.
  • Triazole ring : Known for its role in enhancing the biological activity of compounds.
  • Isoindole derivative : Imparts unique properties that may affect its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown potent activity against various bacterial strains. The presence of the triazole moiety in this compound suggests potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
Triazole derivative3.12Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus
Triazole derivative12.5Escherichia coli
Control (Ciprofloxacin)2.0Escherichia coli

This table illustrates the minimum inhibitory concentrations (MIC) of the compound compared to standard antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound's isoindole structure may contribute to its anticancer properties. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (μM)Compound Tested
HCT-116 (Colon carcinoma)6.2Triazole derivative
T47D (Breast cancer)27.3Triazole derivative

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective against specific cancer types.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The dioxo group may interact with enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The hydrophobic nature of the isoindole structure may facilitate membrane penetration and disruption in microbial cells.

Case Studies

Recent studies have focused on synthesizing derivatives of triazoles and isoindoles to evaluate their biological activities systematically. For instance:

  • A study on triazole derivatives revealed that modifications to the phenyl ring significantly enhanced antibacterial activity.
  • Another investigation highlighted the importance of substituents on the isoindole core for improving anticancer efficacy.

These findings underscore the importance of structural modifications in optimizing biological activity.

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